1,5-Ethano-1H-3-benzazepine-7-carbonitrile, 2,3,4,5-tetrahydro-
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Overview
Description
1,5-Ethano-1H-3-benzazepine-7-carbonitrile, 2,3,4,5-tetrahydro- is a heterocyclic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Ethano-1H-3-benzazepine-7-carbonitrile, 2,3,4,5-tetrahydro- can be achieved through several methods. One common approach involves the cyclization of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . The reaction conditions typically involve:
Starting Material: 3-phenylpropan-1-amine
Reagents: Methyl chloroformate, trifluoromethanesulfonic acid
Solvent: Dichloromethane
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent quality control measures, would be essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,5-Ethano-1H-3-benzazepine-7-carbonitrile, 2,3,4,5-tetrahydro- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form amines or alcohols.
Substitution: Can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols), or electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1,5-Ethano-1H-3-benzazepine-7-carbonitrile, 2,3,4,5-tetrahydro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Ethano-1H-3-benzazepine-7-carbonitrile, 2,3,4,5-tetrahydro- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzazepine
- 2-Benzazepine
- 3-Benzazepine
Comparison
1,5-Ethano-1H-3-benzazepine-7-carbonitrile, 2,3,4,5-tetrahydro- is unique due to its ethano bridge and carbonitrile group, which confer distinct chemical and biological properties. Compared to other benzazepines, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
832089-04-0 |
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Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
10-azatricyclo[6.3.2.02,7]trideca-2(7),3,5-triene-4-carbonitrile |
InChI |
InChI=1S/C13H14N2/c14-6-9-1-4-12-10-2-3-11(8-15-7-10)13(12)5-9/h1,4-5,10-11,15H,2-3,7-8H2 |
InChI Key |
YTRMJYUAXBNDGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC1C3=C2C=C(C=C3)C#N |
Origin of Product |
United States |
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